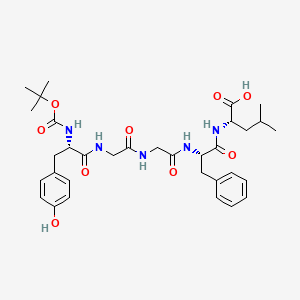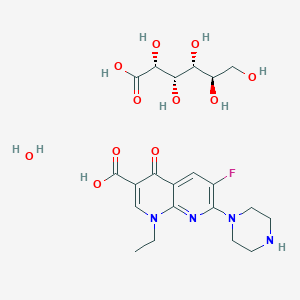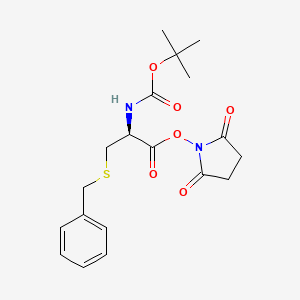![molecular formula C10H8N2O2 B13806003 1H,6H-[1,4]Dioxepino[2,3-f]benzimidazole(9CI)](/img/structure/B13806003.png)
1H,6H-[1,4]Dioxepino[2,3-f]benzimidazole(9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H,6H-[1,4]Dioxepino[2,3-f]benzimidazole(9CI) is a heterocyclic compound that features a unique fusion of a benzimidazole ring with a dioxepin moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H,6H-[1,4]Dioxepino[2,3-f]benzimidazole(9CI) typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of o-phenylenediamine with an appropriate aldehyde or ketone, followed by cyclization to form the benzimidazole ring. The dioxepin moiety is then introduced through further cyclization reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the cyclization processes.
Chemical Reactions Analysis
Types of Reactions
1H,6H-[1,4]Dioxepino[2,3-f]benzimidazole(9CI) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the benzimidazole or dioxepin rings.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce alkyl or aryl groups.
Scientific Research Applications
1H,6H-[1,4]Dioxepino[2,3-f]benzimidazole(9CI) has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1H,6H-[1,4]Dioxepino[2,3-f]benzimidazole(9CI) involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: Shares the benzimidazole core but lacks the dioxepin moiety.
Dioxepin: Contains the dioxepin ring but does not have the benzimidazole structure.
Quinoxaline: Another heterocyclic compound with a similar fused ring system.
Uniqueness
1H,6H-[1,4]Dioxepino[2,3-f]benzimidazole(9CI) is unique due to its combined benzimidazole and dioxepin structures, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C10H8N2O2 |
|---|---|
Molecular Weight |
188.18 g/mol |
IUPAC Name |
3,8-dihydro-[1,4]dioxepino[2,3-f]benzimidazole |
InChI |
InChI=1S/C10H8N2O2/c1-2-13-9-4-7-8(12-6-11-7)5-10(9)14-3-1/h1-2,4-6H,3H2,(H,11,12) |
InChI Key |
LHZPLISFYNZNON-UHFFFAOYSA-N |
Canonical SMILES |
C1C=COC2=C(O1)C=C3C(=C2)NC=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



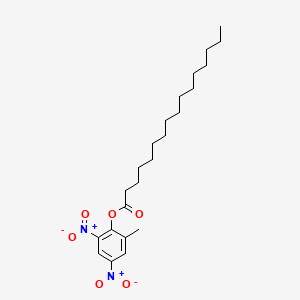

![(1R,2R,4R,10R,11R,14S,15S,16S,18S,19R)-10,14-dimethylspiro[hexacyclo[9.8.0.02,4.05,10.014,19.016,18]nonadec-5-ene-15,5'-oxolane]-2',7-dione](/img/structure/B13805941.png)
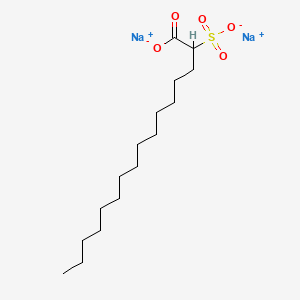
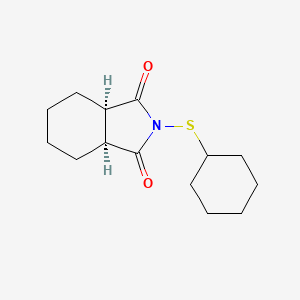
![(S)-[(2R,4R,5S)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethanol;hydrochloride](/img/structure/B13805951.png)

